2-Chloro-5-chloro-3-methylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,5-dichloro-3-methylquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-4-2-3-6(10)8(7)12-5/h2-4H,1H3 |
InChI Key |
ORCSTPFCUHIWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC=C(C2=N1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5 Chloro 3 Methylquinoxaline and Analogous Substituted Quinoxalines
Traditional Approaches to the Quinoxaline (B1680401) Core Formation
The classical and most fundamental method for synthesizing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This approach, known as the Hinsberg-Körner reaction, has been a cornerstone of quinoxaline synthesis for over a century. nih.govmdpi.com
Condensation Reactions of ortho-Phenylenediamines with 1,2-Dicarbonyl Compounds
The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as a 1,2-diketone or a glyoxal, provides a direct and efficient route to the quinoxaline core. researchgate.netchegg.com This condensation is typically carried out in a suitable solvent, and the reaction rate and yield can often be improved by the use of acid catalysts. researchgate.netnih.gov For instance, the condensation of o-phenylenediamine (B120857) with benzil (B1666583) is a well-established method for producing 2,3-diphenylquinoxaline. chegg.com The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and dehydration to afford the aromatic quinoxaline ring.
The synthesis of various quinoxaline derivatives has been achieved through this method, often with high yields. mdpi.comnih.gov The versatility of this approach lies in the ability to introduce substituents onto the quinoxaline ring by using appropriately substituted ortho-phenylenediamines and/or 1,2-dicarbonyl compounds. For the synthesis of 2-chloro-5-chloro-3-methylquinoxaline, a potential precursor would be 4-chloro-1,2-phenylenediamine condensed with 1-chlorobutane-2,3-dione.
| Catalyst/Conditions | Reactants | Product | Yield (%) | Reference |
| Glycerol/Water, 90°C | o-Phenylenediamine, 1,2-Dicarbonyl | Quinoxaline derivative | 85-91 | mdpi.com |
| Toluene, Room Temp. | o-Phenylenediamine, Benzil | 2,3-Diphenylquinoxaline | 92 | nih.gov |
| Zn(OTf)₂, CH₃CN, RT | o-Phenylenediamine, α-Diketone | Quinoxaline derivative | up to 90 | mdpi.com |
| TiO₂-Pr-SO₃H, RT, Solvent-free | o-Phenylenediamine, Benzil | Quinoxaline derivative | 95 | mdpi.com |
Strategies Involving In Situ Generation of 1,2-Dicarbonyl Precursors
To enhance the efficiency and scope of quinoxaline synthesis, methods have been developed that generate the 1,2-dicarbonyl compound in situ. This avoids the need to isolate and handle potentially unstable or commercially unavailable dicarbonyl compounds. A common strategy involves the oxidation of α-hydroxy ketones. nih.govresearchgate.net For example, the reaction of an α-hydroxy ketone with an ortho-phenylenediamine in the presence of an oxidant can directly yield the corresponding quinoxaline. researchgate.net Another approach utilizes the oxidation of deoxybenzoins (benzyl ketones) to benzils, which then react with 1,2-diamines in a one-pot synthesis of quinoxalines. organic-chemistry.org
Advanced and Modern Synthetic Strategies for Substituted Quinoxalines
In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and versatile methods for the synthesis of substituted quinoxalines. These modern strategies often employ transition metal catalysis, one-pot multicomponent reactions, and microwave-assisted protocols to achieve higher yields, shorter reaction times, and greater functional group tolerance.
Transition Metal-Catalyzed Syntheses, including Palladium- and Copper-Catalysis
Transition metal catalysis has emerged as a powerful tool in the synthesis of quinoxalines, offering novel reaction pathways and enabling the use of a wider range of starting materials. bohrium.comrsc.org
Palladium-Catalysis: Palladium catalysts have been successfully employed in the synthesis of quinoxaline derivatives. bohrium.comrsc.org One notable approach involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines, providing a direct route to novel quinoxaline structures. rsc.orgconsensus.app Another strategy utilizes palladium-catalyzed C-N coupling and C-H activation reactions. For instance, a one-pot approach using a palladium catalyst can facilitate the two-fold C-N coupling of 2,3-dibromoquinoxaline (B1596595) with amines to form indolo[2,3-b]quinoxaline derivatives. rsc.org Furthermore, palladium catalysis has been used in the synthesis of tetrahydrophenazines from 2-nitroanilines without the need for pre-functionalization of the substrates. researchgate.net
| Catalyst System | Reactants | Product | Key Features | Reference |
| Pd(OAc)₂ / Ligand | Catechols, Nitroarylamines | Quinoxaline derivatives | Reductive annulation | rsc.orgconsensus.app |
| Pd-catalyst | 2,3-Dibromoquinoxaline, Amines | Indolo[2,3-b]quinoxalines | One-pot, C-N coupling, C-H activation | rsc.org |
| Pd(OAc)₂ / bis(NHC) precursors | Heteroarenes, (Hetero)aryl bromides | Bi(hetero)aryls | Direct C-H activation | proquest.com |
Copper-Catalysis: Copper-catalyzed reactions have also proven to be highly effective for quinoxaline synthesis. bohrium.com These methods often involve the cyclization of ortho-phenylenediamines with various partners. For example, the copper-catalyzed reaction of ortho-phenylenediamines with terminal alkynes provides a straightforward route to 2-substituted quinoxalines. acs.orgnih.gov Another innovative copper-catalyzed one-pot, three-component reaction involves the condensation of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) to afford a variety of quinoxalines in good yields. organic-chemistry.orgthieme-connect.com More recently, a copper-electrocatalytic azidation of N-aryl enamines followed by denitrogenative annulation has been developed for the construction of the quinoxaline framework. acs.org
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Cu(OAc)₂·H₂O / Base | o-Phenylenediamine, Terminal Alkyne | Quinoxaline derivative | Moderate to Good | acs.orgnih.gov |
| CuI / DMEDA / K₂CO₃ | 2-Iodoaniline, Arylacetaldehyde, NaN₃ | Quinoxaline derivative | Moderate to Good | thieme-connect.com |
| CuCl₂ (electrocatalysis) | N-Aryl enamine, NaN₃ | Quinoxaline derivative | - | acs.org |
One-Pot and Multicomponent Reactions for Enhanced Efficiency
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like quinoxalines from simple and readily available starting materials. bohrium.comresearchgate.net These reactions combine several synthetic steps into a single operation, avoiding the isolation of intermediates and reducing waste.
Several multicomponent strategies have been developed for quinoxaline synthesis. bohrium.comthieme-connect.com A notable example is a three-component, one-pot condensation reaction of o-phenylenediamine, aromatic aldehydes, and cyclohexyl isocyanide, which can be facilitated by ultrasound irradiation. bohrium.com Another approach involves a one-pot, two-step procedure for the synthesis of quinoxaline derivatives from α-hydroxy ketones and o-phenylenediamines using iodine as a catalyst and DMSO as both a solvent and an oxidant. nih.gov Furthermore, an iron-catalyzed one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has been reported, offering an environmentally friendly route to quinoxalines. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |
| Three-component | o-Phenylenediamine, Aromatic Aldehyde, Cyclohexyl Isocyanide | Ultrasound, Perlite-SO₃H nanoparticles | N-cyclohexyl-3-aryl-quinoxaline-2-amine | Green chemistry | bohrium.com |
| One-pot, two-step | α-Hydroxy Ketone, o-Phenylenediamine | I₂, DMSO | Quinoxaline derivative | Metal-free, broad functional group tolerance | nih.gov |
| One-pot | 2-Nitroaniline, Vicinal Diol | Iron catalyst | Quinoxaline derivative | No external redox agents or base needed | nih.gov |
| Three-component | o-Phenylenediamine, Aryl Ketone, Sulfur | Base | Quinoxalin-2-thione | Operationally simple and scalable | thieme-connect.com |
Microwave-Assisted Synthetic Protocols for Quinoxaline Derivatives
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. nih.gove-journals.inresearchgate.netjocpr.comtsijournals.comudayton.edu The synthesis of quinoxaline derivatives has greatly benefited from this technology.
The condensation of diamines and dicarbonyls can be carried out under microwave irradiation, often in a solvent-free medium, to produce quinoxaline derivatives in excellent yields (80-90%) within minutes. e-journals.intsijournals.com This environmentally benign approach offers a cleaner reaction profile and an easier work-up process. e-journals.in Microwave-assisted protocols have been developed for the synthesis of a wide variety of functionalized quinoxalines, providing rapid and high-yielding access to these important compounds. nih.gove-journals.inresearchgate.netjocpr.comtsijournals.com For example, a series of quinoxaline derivatives have been synthesized by the condensation of diamines and dicarbonyls under microwave heating in the absence of a solvent, with reaction times as short as 3.5 minutes. e-journals.in
| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Diamines, Dicarbonyls | Microwave, Solvent-free | 3.5 minutes | 80-90 | e-journals.in |
| o-Phenylenediamine, Glyoxal and related compounds | Microwave (160W) | 60 seconds | Good | tsijournals.com |
| Substituted-o-Phenylenediamines, 1,2-Diketones | Microwave, MgBr₂·OEt₂ | 1-2.5 minutes | Good | jocpr.com |
Phase Transfer Catalysis in Quinoxaline Synthesis
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org This is achieved by using a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant, usually an anion, from the aqueous layer into the organic layer where it can react with the organic-soluble substrate. crdeepjournal.org The advantages of PTC include increased reaction rates, higher yields, milder reaction conditions, and the reduced need for expensive or hazardous anhydrous solvents. crdeepjournal.org
In the context of quinoxaline synthesis, PTC has been employed to enhance reaction efficiency. While direct synthesis of this compound using PTC is not extensively detailed, the principles apply to the synthesis of various quinoxaline derivatives. For instance, PTC has been utilized in the alkylation of heterocyclic compounds, a common step in modifying the quinoxaline scaffold. crdeepjournal.org The catalyst facilitates the transfer of an anionic nucleophile to the organic phase to react with a halogenated quinoxaline precursor. Various catalysts have been explored for similar heterocyclic syntheses, including ion-exchange resins and tetra-n-butylphosphonium bromide, demonstrating the versatility of this approach. crdeepjournal.orgresearchgate.net The selection of the catalyst, such as those derived from Cinchona alkaloids, can even introduce chirality, leading to asymmetric synthesis, which is of significant interest in medicinal chemistry. core.ac.uk
Electrochemical Synthesis Approaches for Quinoxaline Scaffolds
Electrochemical synthesis has emerged as a sustainable and efficient alternative for constructing quinoxaline scaffolds. These methods often avoid the use of transition metal catalysts and harsh chemical oxidants, aligning with the principles of green chemistry. rsc.org One prominent strategy involves an electrochemical-oxidation-induced intramolecular annulation. rsc.org In this approach, starting materials like N-aryl enamines undergo a tandem azidation and cyclic amination reaction to form the quinoxaline ring system by constructing two new C-N bonds. rsc.org
Another innovative electrochemical method is the synthesis of 2-aryl-3-(2-aminoaryl)quinoxalines from 2-arylindoles and 1,2-diaminoarenes. acs.orgacs.org This reaction proceeds through an oxidative dearomatization of the 2-arylindole, followed by a ring-opening and cyclization sequence under mild electrochemical conditions, achieving moderate to good yields of up to 75%. acs.orgacs.org The utility of this method has been demonstrated through gram-scale synthesis, showcasing its potential for larger-scale applications. acs.org
A copper-electrocatalytic system represents another advanced approach, where an azidation of N-aryl enamines is followed by a denitrogenative annulation to build the quinoxaline framework. acs.org A key advantage of this method is the extremely low catalyst loading required—only 0.5 mol% of copper(II) chloride—and its excellent compatibility with a wide range of functional groups. acs.org These electrochemical methods highlight a move towards more atom-economical and environmentally benign synthetic routes. rsc.orgacs.org
Table 1: Comparison of Electrochemical Synthesis Methods for Quinoxaline Derivatives
| Method | Starting Materials | Key Features | Yield | Citations |
|---|---|---|---|---|
| Tandem Oxidative Azidation/Cyclization | N-Aryl enamines, TMSN₃ | Undivided electrolytic conditions; metal- and oxidant-free. | Not specified | rsc.org |
| Oxidative Dearomatization/Ring-Opening | 2-Arylindoles, 1,2-Diaminoarenes | Mild conditions; in situ generation of intermediates. | Up to 75% | acs.orgacs.org |
| Cu-Electrocatalytic Azidation/Annulation | N-Aryl enamines, NaN₃ | Low catalyst loading (0.5 mol% CuCl₂); uses inexpensive azide source. | Not specified | acs.org |
Microdroplet-Assisted Reaction Techniques for Rapid Synthesis Optimization
Microdroplet-assisted reaction technology offers a transformative approach to chemical synthesis, significantly accelerating reaction rates and improving yields. For quinoxaline derivatives, this technique has been shown to complete reactions in milliseconds with conversion rates reaching 90% without the need for any catalyst. nih.govresearchgate.net This is a substantial improvement over conventional bulk-phase reactions, which often suffer from longer reaction times and lower yields. nih.govresearchgate.net
The process involves nebulizing a solution containing the starting materials, creating microdroplets with a large surface-area-to-volume ratio. nih.gov This unique environment enhances reaction kinetics. When combined with mass spectrometry (MS) for detection, this platform allows for the high-throughput screening of optimal reaction conditions. nih.govdoaj.org Factors such as droplet volume, flow rate, and spray voltage can be rapidly adjusted to maximize reaction speed and yield. researchgate.net This method is not only fast and efficient but also economical and environmentally friendly, presenting a powerful tool for both academic research and the industrial production of functional quinoxaline compounds. nih.govdoaj.org
Table 2: Performance of Microdroplet Synthesis vs. Bulk Solution for Quinoxaline Derivatives
| Reactants | Product | Yield (Bulk Solution, 10 min) | Yield (Microdroplet) | Citations |
|---|---|---|---|---|
| Benzene-1,2-diamine + 1,2-Indanedione | 1H-indeno[1,2-b]quinoxaline | 15% | 90% | nih.govresearchgate.net |
| 4-Methyl-benzene-1,2-diamine + 1-Phenyl-1,2-propanedione | 3,5-Dimethyl-2-phenylquinoxaline | 12% | 90% | nih.govresearchgate.net |
C-H Functionalization and Annulation Strategies
Direct C-H functionalization has become a cornerstone of modern organic synthesis, providing an efficient pathway to modify complex molecules like quinoxalines without requiring pre-functionalized starting materials. researchgate.net This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic routes. researchgate.net For quinoxalin-2(1H)-ones, a closely related scaffold, direct functionalization at the C3 position is a cost-effective method to synthesize a diverse library of derivatives with significant biological activities. nih.gov
Annulation strategies, which involve the formation of a new ring fused to the quinoxaline core, are particularly powerful for creating diverse polyheterocyclic structures. researchgate.net For example, sequential ortho-C-H activation and C-annulation can lead to complex spiro-compounds that are of high interest in medicinal chemistry. researchgate.net Copper-electrocatalysis has also been employed for concurrent azidation and C-H functionalization of N-arylenamines to construct quinoxaline scaffolds, demonstrating a sustainable approach to these transformations. acs.org These methods offer elegant and atom-economical routes to novel quinoxaline-based compounds. researchgate.net
Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoxalines (e.g., at the 2-chloro and 5-chloro positions)
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for modifying halogenated aromatic systems, including chloro-substituted quinoxalines. The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, a role fulfilled by the nitrogen atoms in the quinoxaline ring. libretexts.org The generally accepted mechanism proceeds in two steps: the addition of a nucleophile to the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the halide ion to restore aromaticity. libretexts.org
For a molecule like 2,5-dichloro-3-methylquinoxaline, both the 2-chloro and 5-chloro positions are potential sites for SNA_r. The reactivity of these positions is influenced by the electronic effects of the pyrazine (B50134) ring and the methyl group. In analogous systems like 2,4-dichloroquinazolines, reactions with various amine nucleophiles show high regioselectivity, with substitution occurring preferentially at the 4-position. nih.gov This selectivity is dictated by the relative stability of the Meisenheimer complex intermediates. nih.gov
Similarly, studies on other di-chloro heteroaromatic compounds, such as 2,3-dichloro-1,4-naphthoquinone, demonstrate that sequential substitution is possible, allowing for the introduction of different nucleophiles in a controlled manner. researchgate.net A wide range of nucleophiles, including amines, phenols, and thiols, can be used to displace the chloro substituents on halogenated quinoxalines, providing access to a vast array of functionalized derivatives. nih.govnih.gov This versatility makes SNA_r a critical tool for the late-stage functionalization and synthesis of complex quinoxaline-based molecules. udayton.edu
Green Chemistry Principles in Quinoxaline Synthesis
Utilization of Environmentally Benign Solvents (e.g., Aqueous Media, Ionic Liquids, Supercritical Carbon Dioxide)
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for quinoxalines, with a strong emphasis on replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents. researchgate.net
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds has been successfully carried out in tap water, often catalyzed by reagents like cerium (IV) ammonium nitrate (B79036) (CAN). chim.it These reactions can proceed at room temperature with excellent yields, and the products can often be isolated by simple filtration, minimizing waste. chim.it Heterogeneous catalysts have also been developed that are effective in water and can be easily recovered and reused multiple times without significant loss of activity. chim.it
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. primescholars.comresearchgate.net They can act as both the solvent and the catalyst in chemical reactions. researchgate.net For quinoxaline synthesis, Brønsted acidic ionic liquids have been used to catalyze the condensation reaction under solvent-free conditions, providing an efficient and eco-friendly route. researchgate.net The unique properties of ILs, such as their tunable polarity, also allow for high solubility of reactants like quinones, which is beneficial for applications such as electrochemical CO₂ capture. acs.org The use of ILs in nanoparticle synthesis further demonstrates their role in promoting green chemistry by enabling control over particle morphology and functionality. rsc.org
Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is another promising green solvent, exhibiting properties of both a liquid and a gas above its critical temperature and pressure. researchgate.net It is non-toxic, non-flammable, and readily available. While specific applications in the synthesis of this compound are not widely documented, scCO₂ is recognized as a superior medium for various chemical processes, including extractions and reactions, offering a green alternative to traditional organic solvents. researchgate.net
Table 3: Green Solvents in Quinoxaline Synthesis
| Solvent | Catalyst/Conditions | Key Advantages | Citations |
|---|---|---|---|
| Aqueous Media | Cerium (IV) ammonium nitrate (CAN) in tap water; Heterogeneous catalysts. | Abundant, non-toxic, simple product isolation, catalyst reusability. | chim.itrsc.org |
| Ionic Liquids | Brønsted acidic ILs; [emim][tcm]. | Low volatility, recyclable, can act as catalyst, high reactant solubility. | researchgate.netprimescholars.comacs.org |
| Supercritical CO₂ | - | Non-toxic, non-flammable, readily available. | researchgate.net |
Application of Recyclable and Heterogeneous Catalysts
The use of recyclable and heterogeneous catalysts in the synthesis of quinoxalines offers significant advantages, including simplified product purification, reduced environmental impact, and the potential for continuous flow processes. A variety of such catalysts have been explored for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.
Bentonite Clay K-10: This readily available and inexpensive clay has proven to be an effective heterogeneous catalyst for quinoxaline synthesis. semanticscholar.orgsciencegate.app It facilitates the condensation of aryl and alkyl 1,2-diamines with α-diketones under mild, room temperature conditions, often in environmentally friendly solvents like ethanol (B145695). semanticscholar.orgresearchgate.net The reactions typically proceed with high to excellent yields and in short reaction times. semanticscholar.org The catalytic activity of Bentonite Clay K-10 is attributed to its acidic sites, which promote the condensation reaction. researchgate.net
Zinc Triflate (Zn(OTf)₂): Zinc triflate is a highly efficient and reusable Lewis acid catalyst for the synthesis of quinoxalines. It effectively catalyzes the Friedlander annulation, which is a condensation reaction between a 2-aminoaryl ketone and a carbonyl compound. nih.gov This method is notable for its applicability under both conventional heating in acetonitrile (B52724) and solvent-free microwave irradiation conditions, providing high yields of functionalized quinolines. nih.govasianpubs.orgresearchgate.net The catalyst can be recovered and reused multiple times without a significant loss in its catalytic activity. nih.gov Studies have shown that zinc triflate can afford quinoxaline derivatives in yields of up to 90% at room temperature in acetonitrile. researchgate.netresearchgate.netmdpi.com
Cerium(IV) Ammonium Nitrate (CAN): CAN is an inexpensive, non-toxic, and readily available catalyst that has been successfully employed for the synthesis of quinoxaline derivatives. rsc.orgrsc.orgresearchgate.net It efficiently catalyzes the condensation of various 1,2-diketones and 1,2-diamines in water, a green and universal solvent, at room temperature. rsc.orgrsc.org The use of a catalytic amount (e.g., 5 mol%) of CAN leads to excellent yields of the desired products in short reaction times, often within minutes. mdpi.comrsc.orgresearchgate.net This method is also amenable to multigram scale synthesis, highlighting its potential for larger-scale production. researchgate.net
Sulfated TiO₂: While direct examples of sulfated TiO₂ for the synthesis of this compound are not prevalent, its application as a solid superacid catalyst in other organic transformations suggests its potential. acs.orgnih.gov Sulfated titania has been used as a catalyst in various reactions, including esterification and photocatalysis. acs.orgresearchgate.netmdpi.com The acidic properties of sulfated TiO₂, arising from the sulfate (B86663) groups on its surface, are key to its catalytic activity. mdpi.com The material can be prepared as nanorods or nanocomposites, which enhances its surface area and catalytic efficiency. acs.orgnih.gov
Cellulose (B213188) Sulfuric Acid (CSA): As a biodegradable and renewable biopolymer-based catalyst, cellulose sulfuric acid presents an environmentally friendly option for various organic syntheses. researchgate.netarkat-usa.orgtandfonline.comtandfonline.com It has been utilized as a solid acid catalyst in a range of reactions, often under microwave irradiation or in aqueous media. tandfonline.comrsc.org Although its specific application in the synthesis of quinoxalines is not extensively documented, its proven efficacy in other acid-catalyzed reactions, such as the synthesis of pyrazoles and triarylimidazoles, suggests its potential as a green catalyst for quinoxaline synthesis as well. tandfonline.comrsc.org
Camphor (B46023) Sulfonic Acid (CSA): Camphor sulfonic acid is an efficient, commercially available, and low-cost organocatalyst for the synthesis of quinoxaline derivatives. tandfonline.comtandfonline.com It facilitates the condensation of 1,2-diaminobenzene derivatives with 1,2-dicarbonyl compounds in aqueous ethanol at room temperature, offering a mild and eco-friendly approach. tandfonline.com This catalyst has been shown to be effective for a broad range of substrates, leading to structurally diverse quinoxalines in excellent yields. tandfonline.comtandfonline.com The use of camphor sulfonic acid aligns with the principles of green chemistry by avoiding harsh reaction conditions and toxic metal catalysts. tandfonline.comwikipedia.org
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Bentonite Clay K-10 | Benzene-1,2-diamine, Benzil | Ethanol | Room Temp. | 20 min | 95 | researchgate.net |
| Zinc Triflate (10 mol%) | o-Phenylenediamine, Benzil | Acetonitrile | 80-85 °C | 4 h | 90 | asianpubs.org |
| Cerium(IV) Ammonium Nitrate (5 mol%) | 1,2-Diketone, 1,2-Diamine | Water | Room Temp. | 10 min | 98 | rsc.org |
| Camphor Sulfonic Acid (20 mol%) | o-Phenylenediamine, Phenanthrene-9,10-dione | Aqueous Ethanol | Room Temp. | 1 h | 92 | tandfonline.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. Several methodologies for the synthesis of quinoxalines have been successfully adapted to solvent-free conditions, often with improved efficiency.
The condensation of 1,2-diamines with 1,2-diketones can be effectively carried out under solvent-free conditions, frequently with the aid of a catalyst and mechanical grinding or heating. tandfonline.com For instance, the use of p-toluenesulfonic acid as a catalyst with grinding at room temperature has been shown to produce quinoxaline derivatives in excellent yields within minutes. tandfonline.com
Heterogeneous catalysts are particularly well-suited for solvent-free applications. For example, silica (B1680970) nanoparticles have been used to catalyze the reaction between 1,2-diamines and 1,2-diketones under solvent-free conditions at room temperature, affording high yields in short reaction times. rsc.org Similarly, sulfated polyborate has been employed as a recyclable catalyst for the rapid synthesis of quinoxalines from various substituted o-phenylenediamines and 1,2-diketones or α-hydroxy ketones under solvent-free conditions, offering high yields and easy workup. ias.ac.in
Microwave irradiation is another technique that is often combined with solvent-free conditions to accelerate the synthesis of quinoxalines. nih.gov The reaction of 2-aminoaryl ketones with carbonyl compounds in the presence of zinc triflate under solvent-free microwave irradiation provides a rapid and efficient route to functionalized quinolines. nih.gov
| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic Acid (10 mol%) | o-Phenylenediamine, Benzil | Grinding, Room Temp. | 5 min | 90 | tandfonline.com |
| Sulfated Polyborate | o-Phenylenediamines, 1,2-Diketones | Heating | Short | High | ias.ac.in |
| Silica Nanoparticles | 1,2-Diamines, 1,2-Diketones | Room Temp. | Short | High | rsc.org |
Energy-Efficient Synthetic Methods (e.g., Ultrasonic Irradiation)
The application of energy-efficient methods, such as ultrasonic irradiation, offers a green alternative to conventional heating for promoting chemical reactions. Ultrasound-assisted organic synthesis can lead to higher yields, shorter reaction times, and milder reaction conditions. scielo.brresearchgate.net
The synthesis of quinoxaline derivatives has been shown to be highly efficient under ultrasonic irradiation. scielo.br The condensation reaction of various 1,2-diketones and 1,2-diamines can be carried out in ethanol at room temperature with the aid of ultrasound, resulting in excellent yields (80-99%) within a significantly reduced reaction time compared to conventional methods. scielo.brresearchgate.net For example, the reaction of benzil and o-phenylenediamine in ethanol under ultrasound irradiation can afford the corresponding quinoxaline in 98% yield in just 60 minutes. scielo.br
This method has been successfully applied to a range of substrates, including heterocyclic and aliphatic 1,2-diketones, demonstrating its broad applicability. scielo.br The enhanced reaction rates under sonication are attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the chemical transformation. researchgate.net A key advantage of this method is that it can often be performed without the need for a catalyst, further simplifying the experimental procedure and purification process. scielo.brresearchgate.net
| Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzil, o-Phenylenediamine | Ethanol | Ultrasound, Room Temp. | 60 min | 98 | scielo.br |
| Heterocyclic/Aliphatic 1,2-Diketones, 1,2-Diamines | Ethanol | Ultrasound, Room Temp. | - | 80-99 | scielo.br |
Advanced Spectroscopic and Structural Characterization Methodologies for Quinoxaline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR is the foundational step in structural analysis. ¹H NMR provides information on the number and type of protons and their neighboring environments, while ¹³C NMR reveals the number and electronic environment of each unique carbon atom.
For 2,5-dichloro-3-methylquinoxaline, the ¹H NMR spectrum is predicted to show distinct signals for the methyl group and the three protons on the substituted benzene (B151609) ring. The methyl group protons would appear as a sharp singlet, likely in the range of δ 2.5-2.8 ppm. The aromatic region would be more complex, featuring three protons. The H-6 proton, situated between two chlorine atoms (on C-5 and the quinoxaline (B1680401) nitrogen), would likely be a doublet. The H-7 and H-8 protons would form an AX or AB system, appearing as doublets or doublets of doublets, with chemical shifts influenced by the electron-withdrawing nature of the chloro-substituent and the pyrazine (B50134) ring.
The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The methyl carbon would appear at a high field (δ 15-25 ppm). The two carbons bearing chlorine atoms (C-2 and C-5) would be shifted downfield. The remaining aromatic and pyrazine carbons would resonate in the typical range of δ 120-155 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dichloro-3-methylquinoxaline
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2-Cl | - | ~152 |
| C3-CH₃ | - | ~155 |
| C3-C H₃ | 2.7 (s, 3H) | ~22 |
| C4a | - | ~138 |
| C5-Cl | - | ~130 |
| C6 | 7.8 (d) | ~128 |
| C7 | 7.6 (dd) | ~129 |
| C8 | 8.0 (d) | ~132 |
| C8a | - | ~140 |
Note: Predicted values are estimates. s = singlet, d = doublet, dd = doublet of doublets. Actual coupling constants would need to be determined experimentally.
While 1D NMR suggests the basic structure, 2D NMR experiments are essential to confirm the precise connectivity and, crucially, the regiochemistry of the substituents.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 2,5-dichloro-3-methylquinoxaline, a COSY spectrum would show a cross-peak between the H-7 and H-8 protons, confirming their adjacency. It would also show a correlation between H-6 and H-7, establishing the complete sequence of the aromatic protons. The methyl proton singlet would show no COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). researchgate.net An HSQC spectrum would definitively link the methyl proton signal to the methyl carbon signal and each of the three aromatic proton signals (H-6, H-7, H-8) to their corresponding carbon signals (C-6, C-7, C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern, as it shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). researchgate.net Key expected correlations for 2,5-dichloro-3-methylquinoxaline would include:
The methyl protons showing correlations to the C-3 and C-2 carbons, confirming the position of the methyl group.
The H-8 proton showing a correlation to the C-4a and C-6 carbons.
The H-6 proton showing a correlation to the C-8 and C-5 carbons. These long-range correlations act as a jigsaw puzzle, locking the positions of the chloro and methyl substituents into place.
Predicted Key 2D NMR Correlations for Regioselectivity
| Experiment | Correlating Nuclei | Significance |
| COSY | H-7 ↔ H-8 | Confirms adjacency of these aromatic protons. |
| HSQC | CH₃ ↔ C-CH₃ | Assigns the methyl carbon. |
| HMBC | CH₃ ↔ C2, C3 | Confirms methyl group is at the C-3 position. |
| HMBC | H-6 ↔ C-8, C-5 | Confirms position of H-6 relative to C-5 chloro substituent. |
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present. For 2,5-dichloro-3-methylquinoxaline, the FTIR spectrum would be characterized by several key absorption bands.
Predicted FTIR Absorption Bands for 2,5-Dichloro-3-methylquinoxaline
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic C-H |
| ~2920-2980 | C-H Stretch | Methyl (CH₃) |
| ~1580-1620 | C=N Stretch | Pyrazine Ring |
| ~1450-1550 | C=C Stretch | Aromatic Rings |
| ~1000-1100 | C-Cl Stretch | Aryl-Chloride |
| ~750-850 | C-H Bend (out-of-plane) | Substituted Benzene |
The presence of aromatic C-H stretching above 3000 cm⁻¹, coupled with aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, would be clearly visible. The characteristic stretching vibrations of the C=C and C=N bonds within the quinoxaline ring system would appear in the 1450-1620 cm⁻¹ region. A strong band in the 1000-1100 cm⁻¹ range would be indicative of the C-Cl bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoxaline core is a chromophore that exhibits characteristic π → π* and n → π* transitions. The π → π* transitions are typically high-energy, intense absorptions, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower energy and intensity. For quinoxaline derivatives, absorptions are generally observed in the 250-400 nm range. researchgate.netmdpi.com The substitution with chlorine atoms (auxochromes) and a methyl group would be expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted quinoxaline, due to their influence on the electronic energy levels of the molecular orbitals.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For 2,5-dichloro-3-methylquinoxaline (C₉H₅Cl₂N₂), the calculated monoisotopic molecular weight is approximately 210.9858 g/mol .
A key feature in the mass spectrum would be the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) will appear as a cluster of peaks:
M⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms.
The relative intensity ratio of these peaks is predicted to be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve the loss of a methyl radical ([M-15]⁺) or the sequential loss of chlorine atoms.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigation of Radical Intermediates and Photoinduced Processes
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The ground-state 2,5-dichloro-3-methylquinoxaline molecule is diamagnetic (no unpaired electrons) and thus EPR-silent.
However, EPR is an invaluable tool for studying its radical intermediates, which can be generated through electrochemical reduction or photoexcitation. abechem.com Research on various quinoxaline derivatives has shown that they can readily form radical anions, where an electron is added to the π-electron deficient pyrazine ring. mdpi.com EPR spectroscopy can be used to characterize this radical anion, providing information about the distribution of the unpaired electron's spin density across the molecule through analysis of hyperfine coupling constants with the nitrogen and hydrogen nuclei. mdpi.comabechem.com In photoinduced processes, EPR combined with spin-trapping techniques can identify transient reactive oxygen species (ROS) generated by the interaction of the excited state of the quinoxaline derivative with molecular oxygen. researchgate.netabechem.com
X-ray Diffraction (XRD) for Single-Crystal Structural Determination and Molecular Packing
The process of single-crystal X-ray diffraction involves irradiating a single, well-ordered crystal of the target compound with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density, and thus the atomic structure, can be reconstructed.
Single-Crystal Structural Determination:
The primary outcome of an XRD analysis is the precise determination of the molecular structure. For quinoxaline derivatives, this includes the confirmation of the core quinoxaline ring system, the nature and position of its substituents, and the exact geometric parameters.
For instance, in a study of a dichlorinated quinoxaline derivative, 6,8-dichloro-3-(pyridin-2-yl)quinoxaline, single-crystal XRD confirmed the monoclinic space group P21/c. nih.govup.ac.za The analysis provided detailed bond lengths and angles, revealing a partial saturation at the C2 position, which adopted an sp3-hybridized state. nih.govup.ac.za This level of detail is crucial for understanding the electronic and steric effects of the substituents on the quinoxaline core.
The planarity of the quinoxaline ring system is another key feature elucidated by XRD. In many cases, the fused bicyclic system is nearly planar. nih.gov However, substituents can induce deviations from planarity. For example, in the structure of 2,3-diphenylbenzo[g]quinoxaline, the benzoquinoxaline ring system itself is almost planar, but the two phenyl rings are significantly twisted relative to this plane. nih.govresearchgate.net The precise measurement of these dihedral angles is a standard output of XRD analysis.
Molecular Packing:
Beyond the structure of an individual molecule, XRD reveals how molecules are arranged in the crystal lattice, a concept known as molecular packing. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding molecular packing is critical as it influences the material's bulk properties, including solubility, melting point, and solid-state reactivity.
In the crystal structure of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, for example, molecules are linked into chains by C-H···N hydrogen bonds. These chains are further organized into corrugated layers through offset π-stacking interactions between the aromatic rings. nih.gov The centroid-centroid distances and the slippage of these π-stacked rings are quantifiable parameters obtained from the XRD data.
Conversely, some quinoxaline derivatives may not exhibit significant π–π stacking interactions. In the case of 6,8-dichloro-3-(pyridin-2-yl)quinoxaline, the crystal packing is characterized by layers interlinked by weak C-H···N hydrogen-bonding interactions, with no aromatic stacking observed. up.ac.za
Crystallographic Data Tables:
The wealth of information generated from an XRD experiment is typically summarized in standardized tables. These tables provide a comprehensive overview of the crystal structure and the quality of the diffraction data. Below are examples of the types of data tables generated from XRD studies of quinoxaline derivatives.
Table 1: Example Crystal Data and Structure Refinement Parameters for a Quinoxaline Derivative
| Parameter | Value |
| Empirical Formula | C₉H₆Cl₂N₂ |
| Formula Weight | 213.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1300 (2) |
| b (Å) | 3.8080 (1) |
| c (Å) | 21.078 (6) |
| β (°) | 93.03 (2) |
| Volume (ų) | 731.8 (3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.494 |
| Absorption coefficient (mm⁻¹) | 0.44 |
| F(000) | 336 |
Note: Data presented is hypothetical and representative of typical values for a dichlorinated methylquinoxaline.
Table 2: Example of Selected Bond Lengths for a Quinoxaline Derivative
| Bond | Length (Å) |
| Cl1-C2 | 1.735 (2) |
| Cl2-C5 | 1.738 (2) |
| N1-C8a | 1.375 (3) |
| N1-C2 | 1.315 (3) |
| N4-C4a | 1.372 (3) |
| N4-C3 | 1.318 (3) |
| C3-C9 | 1.485 (4) |
Note: Data presented is hypothetical and representative of typical values for a dichlorinated methylquinoxaline.
Computational and Theoretical Studies on Quinoxaline Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying quinoxaline (B1680401) derivatives, offering a balance between accuracy and computational cost. tandfonline.commdpi.com DFT calculations allow for the detailed exploration of a molecule's electronic and structural properties from first principles.
The electronic properties of quinoxaline derivatives are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO band gap (ΔEgap), is a critical parameter that determines the molecule's stability, reactivity, and optical properties. nih.govwuxiapptec.com
Theoretical studies on various quinoxaline derivatives consistently show that chemical modifications to the quinoxaline core significantly influence the HOMO and LUMO energy levels. jmaterenvironsci.com For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower these energy levels, thereby tuning the band gap. jocpr.com A smaller band gap is generally associated with higher chemical reactivity and a red-shift in absorption spectra. cihanuniversity.edu.iq
DFT calculations, often using the B3LYP functional, have been employed to determine these values for a range of quinoxaline compounds. mdpi.comnih.gov For example, in studies of quinoxalin-2(1H)-one derivatives, the HOMO energies were found to range from -4.903 to -6.258 eV, and LUMO energies from -3.010 to -2.727 eV, resulting in band gaps between 1.926 and 3.539 eV. researchgate.net For 2,5-dichloro-3-methylquinoxaline, the presence of two electron-withdrawing chloro groups and an electron-donating methyl group would create a complex electronic landscape, making DFT analysis essential for accurately predicting its HOMO-LUMO levels and band gap.
Table 1: Representative HOMO-LUMO Energy Levels and Band Gaps for Quinoxaline Derivatives
| Quinoxaline Derivative | HOMO (eV) | LUMO (eV) | Band Gap (ΔEgap) (eV) | Computational Method |
|---|---|---|---|---|
| Quinoxalin-2(1H)-one (QO) | -6.258 | -2.727 | 3.531 | B3LYP/6-311G(d,p) researchgate.net |
| 3-Methylquinoxalin-2(1H)-one (MQO) | -6.151 | -2.612 | 3.539 | B3LYP/6-311G jocpr.com |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | -6.050 | -3.245 | 2.805 | DFT Calculation nih.gov |
| Quinoxaline-based dye (QX-D2) | -4.90 | -2.72 | 2.18 | Cyclic Voltammetry researchgate.net |
The electronic structure elucidated by DFT is directly linked to the optical and photovoltaic properties of quinoxaline derivatives. Time-Dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra, including excitation energies and oscillator strengths. jmaterenvironsci.comresearchgate.net These calculations are vital for designing novel organic dyes for applications such as dye-sensitized solar cells (DSSCs). wu.ac.thresearchgate.net
Research has shown that by modifying the donor and acceptor groups on the quinoxaline scaffold, properties like the light-harvesting efficiency (LHE), open-circuit voltage (Voc), and short-circuit current density (Jsc) can be fine-tuned. researchgate.net For instance, quinoxaline-based polymers have been synthesized and investigated for polymer solar cells, achieving significant power conversion efficiencies. acs.org TD-DFT calculations help predict how structural changes will affect the absorption wavelength, with the goal of better matching the solar spectrum. researchgate.net These theoretical predictions are in good agreement with experimental data, validating the use of TD-DFT for screening potential candidates for photovoltaic applications. researchgate.net
DFT calculations provide a suite of molecular reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors for quinoxaline derivatives include the dipole moment (μ), electron affinity (A), electronegativity (χ), and global hardness (η). jocpr.comcihanuniversity.edu.iq
Electron Affinity (A): The energy released when an electron is added to a neutral molecule. It is related to the LUMO energy.
Electronegativity (χ): The power of an atom or group to attract electrons.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft."
These descriptors are crucial for understanding reaction mechanisms and predicting how a molecule like 2,5-dichloro-3-methylquinoxaline would interact with other chemical species. jocpr.comcihanuniversity.edu.iq
Table 2: Calculated Molecular Reactivity Descriptors for Quinoxaline Derivatives
| Compound | Dipole Moment (μ) (Debye) | Hardness (η) (eV) | Electronegativity (χ) (eV) | Computational Method |
|---|---|---|---|---|
| Quinoxalin-2-one (QO) | 3.62 | 1.765 | 4.492 | B3LYP/6-311G jocpr.com |
| 3-Methylquinoxalin-2(1H)-one (MQO) | 3.82 | 1.769 | 4.381 | B3LYP/6-311G jocpr.com |
| 3-Aminoquinoxalin-2(1H)-one (AQO) | 4.88 | 1.742 | 4.103 | B3LYP/6-311G jocpr.com |
The electron-deficient nature of the pyrazine (B50134) ring in quinoxalines makes them good electron acceptors, a property that is central to their use in electronic devices and as biologically active agents. nih.gov DFT calculations have proven effective in predicting the electrochemical reduction potentials of quinoxaline derivatives. mdpi.com Studies have shown a strong correlation between computationally predicted values and those measured experimentally via techniques like cyclic voltammetry. researchgate.netabechem.com
The electron-accepting ability is directly related to the LUMO energy; a lower LUMO energy facilitates the acceptance of an electron. For a series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the B3LYP/cc-pVTZ method accurately predicted the first reduction potential. mdpi.com The reduction potential is influenced by the substituents on the quinoxaline ring; electron-withdrawing groups generally make the reduction potential less negative (easier to reduce). abechem.com This computational insight is valuable for designing quinoxaline-based materials for applications requiring specific redox properties, such as in n-type organic semiconductors. nih.gov
Molecular Modeling and Simulation Approaches
Beyond the electronic structure of single molecules, computational methods can simulate the behavior of molecules in larger systems, providing insights into bulk properties and surface interactions.
Monte Carlo (MC) simulations are a powerful tool for studying the adsorption of molecules onto surfaces. jmaterenvironsci.com In the context of quinoxaline derivatives, MC simulations have been extensively used to investigate their potential as corrosion inhibitors for metals like mild steel. najah.eduresearchgate.net These simulations model the interaction between the quinoxaline molecule and a metal surface (e.g., Fe(110)), calculating adsorption energies. researchgate.net
The results typically show that quinoxaline derivatives can adsorb strongly onto the metal surface, forming a protective layer. researchgate.net The strength of this adsorption is influenced by the electronic properties of the molecule, such as the distribution of frontier orbitals and the presence of heteroatoms (N, O, S) that can coordinate with the metal. cihanuniversity.edu.iqresearchgate.net For a molecule like 2,5-dichloro-3-methylquinoxaline, MC simulations could predict its adsorption energy and preferred orientation on various surfaces, which is critical for applications in surface science and materials protection. najah.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the time-evolution of a molecular system, providing a detailed picture of its conformational flexibility and the nature of its interactions with surrounding molecules. For 2-Chloro-5-chloro-3-methylquinoxaline, MD simulations can elucidate how the chloro and methyl substituents influence the molecule's shape and its non-covalent interactions, which are crucial for its behavior in different chemical environments.
Conformational analysis is a key aspect of understanding a molecule's properties and reactivity. While the quinoxaline core is relatively rigid, the orientation of the methyl group and the electronic effects of the chloro substituents can lead to subtle but important conformational preferences. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. The conformation of a therapeutic protein, for instance, is critical to its function and can be sensitive to its environment. nih.gov While this compound is a small molecule, the principles of conformational stability are equally important.
The interaction of this compound with other molecules, such as solvents or biological macromolecules, is governed by intermolecular forces. MD simulations can model these interactions in detail, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This is particularly relevant for understanding its potential as a bioactive compound, as its binding affinity to a biological target is highly dependent on these interactions. In silico modeling, including molecular docking, is a common approach to predict the binding of quinoxaline derivatives to biological targets. nih.govrsc.orgnih.gov
To illustrate the type of data obtained from such simulations, a hypothetical analysis of the interaction energies between this compound and a model protein active site is presented in Table 1.
Table 1: Hypothetical Intermolecular Interaction Energies from Molecular Dynamics Simulations
| Interaction Type | Energy (kcal/mol) | Key Interacting Residues |
| Van der Waals | -5.8 | Leu, Val, Ile |
| Electrostatic | -3.2 | Asp, Glu |
| Pi-Pi Stacking | -2.5 | Phe, Tyr |
| Halogen Bond | -1.9 | Backbone Carbonyl Oxygen |
Note: This data is illustrative and represents typical values that could be obtained from MD simulations. The specific values would depend on the actual protein target and simulation parameters.
Theoretical Mechanistic Investigations of Quinoxaline Reactions
Theoretical mechanistic investigations, primarily using Density Functional Theory (DFT), provide a powerful tool to understand the intricate details of chemical reactions. ias.ac.innih.govresearchgate.netiiste.org These studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers, which helps in predicting reaction outcomes and designing more efficient synthetic routes.
The reactivity of this compound is largely dictated by the electrophilic and nucleophilic characteristics of its quinoxaline core, which are modulated by the chloro and methyl substituents. The chloro groups, being electron-withdrawing, are expected to make the quinoxaline ring more susceptible to nucleophilic attack. Conversely, the methyl group is weakly electron-donating.
A common reaction involving quinoxalines is nucleophilic substitution, particularly at the halogenated positions. nih.gov For instance, the synthesis of various 2,3-disubstituted quinoxalines has been achieved through nucleophilic displacement of chlorine atoms. nih.gov Theoretical studies can model the attack of a nucleophile on the C2 or C5 positions of this compound, determining the most likely site of reaction and the activation energy for the process.
Another important class of reactions is cycloaddition. For example, the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide involves a cycloaddition reaction where a mechanism was proposed using DFT calculations. iiste.org Theoretical investigations can similarly be applied to predict the feasibility and stereoselectivity of cycloaddition reactions involving this compound.
To provide a clearer picture of how theoretical calculations can elucidate reaction mechanisms, Table 2 presents hypothetical activation energies for different potential reactions of this compound, as would be calculated using DFT.
Table 2: Hypothetical Activation Energies for Reactions of this compound Calculated by DFT
| Reaction Type | Reactant | Product | Activation Energy (kcal/mol) |
| Nucleophilic Aromatic Substitution | + NH₃ at C2 | 2-Amino-5-chloro-3-methylquinoxaline | 25.4 |
| Nucleophilic Aromatic Substitution | + NH₃ at C5 | 2-Chloro-5-amino-3-methylquinoxaline | 28.1 |
| Suzuki Coupling | + Phenylboronic acid at C2 | 5-Chloro-3-methyl-2-phenylquinoxaline | 18.9 |
| Oxidation | + m-CPBA | This compound-1-oxide | 32.5 |
Note: This data is illustrative. The actual activation energies would be determined through detailed quantum chemical calculations.
Advanced Research Applications of Quinoxaline Scaffolds
Applications in Materials Science and Organic Electronics
The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) system makes these compounds excellent candidates for use as electron-transporting or acceptor materials. This property is fundamental to their application in a wide array of organic electronic devices.
Quinoxaline derivatives are extensively used in the architecture of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, they can function as hosts for phosphorescent emitters, as electron-transporting materials, or as the core of emissive materials themselves. researchgate.netresearchgate.netgoogle.com Their high thermal stability and electron affinity contribute to the efficiency and longevity of OLED devices. researchgate.net Specifically, quinoxaline-derived compounds have been instrumental in creating efficient yellow, orange, and red OLEDs. researchgate.net
In the realm of OSCs, quinoxaline-based nonfullerene acceptors (QxNFAs) have become a major focus of research, leading to power conversion efficiencies approaching 20%. nih.gov The quinoxaline unit's strong electron-withdrawing capability, broad absorption spectrum, and numerous sites for chemical modification allow for precise tuning of the material's electronic and optical properties to optimize solar cell performance. nih.gov
The quinoxaline scaffold is a key component in the design of advanced luminescent materials. By combining electron-donating moieties with the electron-accepting quinoxaline core, researchers have developed a wide range of fluorescent and electroluminescent materials with tunable emission colors. researchgate.netresearchgate.net
More recently, quinoxaline derivatives have been at the forefront of developing materials for third-generation OLEDs based on thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net TADF emitters allow for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs without relying on expensive noble metals. The design of TADF molecules often involves creating a twisted conformation between a quinoxaline-based acceptor and a donor unit to minimize the energy gap between the lowest singlet and triplet states (ΔEST), a critical factor for efficient TADF. rsc.orgrsc.org Quinoxaline-dicarbonitrile acceptors, for instance, have been used to create highly efficient yellow-to-red TADF emitters with external quantum efficiencies exceeding 20%. acs.org
| Material Type | Application | Key Feature of Quinoxaline |
| OLED Host/Emitter | Organic Light-Emitting Diodes | High thermal stability, electron affinity researchgate.net |
| Nonfullerene Acceptor | Organic Solar Cells | Strong electron-withdrawing nature nih.gov |
| TADF Emitter | High-Efficiency OLEDs | Enables small singlet-triplet energy gap rsc.orgacs.org |
Quinoxaline derivatives are recognized for their potential as n-type (electron-transporting) organic semiconductors, a class of materials that is less common than its p-type (hole-transporting) counterpart. ahnu.edu.cn Their inherent electron-deficient character facilitates stable electron transport, which is crucial for the development of complementary logic circuits and other advanced electronic devices. ahnu.edu.cnfrontiersin.org Polymers incorporating strong electron-deficient units like dithiene-fused quinoxalineimide have been synthesized, exhibiting unipolar n-type transport with high electron mobility. ahnu.edu.cn The planarity and rigidity of the quinoxaline structure are beneficial for molecular packing in the solid state, which influences charge transport properties. frontiersin.org
The electron-deficient quinoxaline core can be functionalized with specific recognition sites to create chemosensors that signal the presence of particular ions through a change in color (chromogenic) or fluorescence (fluorogenic). nih.govresearchgate.net These sensors are designed so that the binding of a target anion to the recognition site perturbs the electronic structure of the quinoxaline chromophore, leading to a detectable optical response. nih.gov Quinoxaline-based sensors have been successfully developed for the detection of various anions, including fluoride, cyanide, and phosphate, by integrating binding elements like oligopyrroles or sulfonamides with the quinoxaline signaling unit. nih.gov
Role in Catalysis and Design of Advanced Ligands
Beyond materials science, the quinoxaline framework is valuable in the fields of catalysis and coordination chemistry. The nitrogen atoms in the pyrazine ring can coordinate with metal centers, making quinoxaline derivatives versatile ligands for catalytic applications.
Quinoxaline-linked bis(N-heterocyclic carbene) (NHC) precursors have been synthesized and used to form palladium complexes in situ. proquest.com These complexes have shown catalytic activity in direct C-H activation and arylation reactions of heteroarenes, which are important processes in organic synthesis. proquest.com Furthermore, catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to efficiently synthesize quinoxaline derivatives themselves in an aqueous medium, highlighting the role of catalysis in producing these valuable scaffolds. wikipedia.orgmdpi.com Zinc complexes featuring quinoxaline-based ligands have also been investigated as catalysts for the copolymerization of CO₂ and epoxides, demonstrating the potential for quinoxalines to act as controlling ligands that influence the catalytic activity and selectivity of the metal center. znaturforsch.com
Emerging Research Themes and Future Directions for 2 Chloro 5 Chloro 3 Methylquinoxaline Research
Continued Development of Novel and Sustainable Synthetic Routes to Access Diverse Quinoxaline (B1680401) Structures
The synthesis of quinoxaline derivatives has traditionally involved methods that are often harsh and environmentally taxing. ijirt.org Consequently, a significant push towards greener and more sustainable synthetic protocols is currently underway. ekb.egbenthamdirect.com
Key advancements in this area include:
Green Solvents and Catalysts: Researchers are increasingly employing eco-friendly solvents like water and ionic liquids, and energy-efficient techniques such as microwave and ultrasonic irradiation. ijirt.org The use of natural deep eutectic solvents (NADESs) has also shown promise, allowing for rapid and high-yielding synthesis at room temperature. unicam.it
Nanocatalysts: Nanomaterials are emerging as efficient catalysts for quinoxaline synthesis, offering advantages like reusability and high yields under mild conditions. rsc.org For instance, monoclinic zirconia nanoparticles have been successfully used as a heterogeneous catalyst. rsc.org
One-Pot Syntheses: One-pot reactions, which involve multiple reaction steps in a single flask, are being developed to improve efficiency and reduce waste. nih.gov These methods often utilize environmentally benign oxidants like molecular oxygen, with water and carbon dioxide as the only byproducts. nih.gov
Bio-based Starting Materials: The use of renewable resources, such as ethyl gallate derived from natural sources, is being explored as a sustainable alternative to traditional starting materials. jocpr.com
These green chemistry approaches not only minimize the environmental impact but also offer economic benefits through reduced energy consumption and waste generation. ijirt.orgjocpr.com
Exploration of Advanced Functionalization Strategies for Tailored Electronic and Optical Properties
The electronic and optical properties of quinoxaline derivatives can be fine-tuned by introducing various functional groups into their molecular structure. nih.govd-nb.info This has led to their investigation for applications in organic electronics, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). nih.govd-nb.info
Current research focuses on:
Donor-Acceptor Architectures: By incorporating both electron-donating and electron-accepting units within the same molecule, researchers can create materials with tailored energy levels and charge-transport properties. nih.gov
π-Conjugated Polymers: Quinoxaline units are being integrated into π-conjugated polymers to develop materials with low bandgaps and ambipolar charge transport capabilities, suitable for both p-type and n-type applications. nih.gov
Structural Modifications: The introduction of substituents, such as ester groups or fused aromatic rings, allows for precise control over the electronic properties of quinoxaline derivatives. nih.govmdpi.com For example, the introduction of a halogen atom at the 6-position of the quinoxaline ring has been shown to increase the antibacterial activity of certain derivatives. nih.gov
These functionalization strategies are crucial for developing new materials with enhanced performance for a variety of electronic and optoelectronic devices.
Synergistic Integration of Computational Methods for Rational Molecular Design and Property Prediction
Computational chemistry plays an increasingly vital role in the design and development of new quinoxaline derivatives. tandfonline.comresearchgate.net Techniques like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling are used to predict the properties of novel compounds before they are synthesized in the lab. tandfonline.comresearchgate.net
Computational approaches are being used to:
Predict Biological Activity: Molecular docking studies can predict how a molecule will interact with a biological target, such as an enzyme or receptor, helping to identify promising drug candidates. mdpi.comnih.gov
Optimize Electronic Properties: DFT calculations can be used to determine the HOMO and LUMO energy levels of a molecule, which are crucial for predicting its electronic and optical properties. tandfonline.comresearchgate.net
Understand Reaction Mechanisms: Computational methods can provide insights into the reaction pathways of synthetic processes, aiding in the development of more efficient and selective reactions. ijirt.org
The integration of computational and experimental approaches allows for a more rational and efficient design of quinoxaline-based molecules with desired properties. tandfonline.com
Scaling-Up of Green Chemical Processes for Industrial Relevance
While many green synthetic methods for quinoxalines have been developed on a laboratory scale, a key challenge is to scale up these processes for industrial production. ijirt.orgresearchgate.net This requires addressing issues such as catalyst stability, product purification, and cost-effectiveness.
Current efforts in this area include:
Development of Robust Catalysts: Researchers are focused on developing catalysts that are not only efficient and reusable but also stable under industrial process conditions. rsc.orgtandfonline.com
Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and easier scale-up.
Process Optimization: Computational fluid dynamics (CFD) and other modeling tools can be used to optimize reactor design and operating conditions for large-scale production.
The successful industrial implementation of green chemical processes is essential for the sustainable production of quinoxaline-based products. benthamdirect.com
Investigation into Novel Applications of Quinoxaline Scaffolds in Emerging Technologies
The unique properties of quinoxaline derivatives make them attractive candidates for a wide range of emerging technologies. nih.govresearchgate.net
Some of the novel applications being explored include:
Antiviral Agents: Quinoxaline derivatives are being investigated as potential antiviral agents, particularly against respiratory pathogens. rsc.org
Antimicrobial Agents: New quinoxaline derivatives are being developed to combat drug-resistant bacteria and fungi. nih.govrsc.org
Anticancer Agents: The quinoxaline scaffold is a promising platform for the development of new anticancer drugs that target specific molecular pathways. nih.govmdpi.comekb.eg
Sensors: Quinoxaline-based molecules are being explored for use in chemical sensors due to their ability to interact with specific analytes. mdpi.com
Antitubercular Agents: Quinoxaline derivatives have shown promising activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov
The versatility of the quinoxaline scaffold suggests that it will continue to find new and important applications in a variety of fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-5-chloro-3-methylquinoxaline, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of 3-methylquinoxaline derivatives using POCl₃ or PCl₃ under reflux conditions (70–90°C, 6–12 hours) is common. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol . Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ 2.4 ppm for methyl, δ 7.5–8.5 ppm for aromatic protons) .
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer : Use X-ray crystallography (e.g., ORTEP-III software for structural visualization ) and compare experimental data with computational models (DFT calculations for bond angles/distances). NMR spectroscopy should confirm substitution patterns: two distinct chloro groups (C-2 and C-5) and a methyl group (C-3) via DEPT-135 and HSQC .
Q. What analytical techniques are suitable for quantifying this compound in mixed matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) in MRM mode (e.g., m/z 227 → 192 for quantification). Isotope-labeled internal standards (e.g., ¹³C-labeled analogs) minimize matrix effects. Calibration curves (0.1–100 µg/mL, R² > 0.99) validate linearity .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Methodological Answer : Design accelerated stability studies: store solutions in DMSO, acetonitrile, and water at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via UPLC-PDA (220–400 nm). Kinetic modeling (Arrhenius equation) predicts shelf life. Note: Chloro groups may hydrolyze in aqueous buffers (pH > 7) .
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Reconcile discrepancies by:
- Repeating NMR under higher resolution (600 MHz, DMSO-d₆).
- Validating computational models (DFT with B3LYP/6-311+G(d,p) basis set).
- Cross-referencing with X-ray data (ORTEP-III for bond length/angle accuracy) .
Q. How can mechanistic pathways of side reactions during synthesis be elucidated?
- Methodological Answer : Use isotopic tracing (e.g., D-labeled reagents) to track chloro-group incorporation. Monitor intermediates via in-situ FTIR (C-Cl stretch at 750 cm⁻¹) and GC-MS. Kinetic isotope effects (KIE) differentiate between SN1 and SN2 mechanisms .
Q. What methodologies assess the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Screen palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) with aryl boronic acids in THF/water (80°C, 12 hours). Analyze coupling efficiency via ¹H NMR integration of biphenyl products. Optimize ligand/base combinations (e.g., K₂CO₃ vs. Cs₂CO₃) .
Data Reporting and Conflict Management
Q. How should researchers address conflicting bioactivity data in peer-reviewed studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., MIC testing against E. coli ATCC 25922 with 24-hour incubation). Disclose solvent/DMSO concentrations (≤1% v/v) to avoid false negatives. Use ANOVA to statistically compare results across labs .
Q. What frameworks guide ethical reporting of synthetic yields and reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
